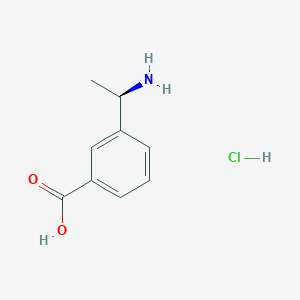

(R)-3-(1-Aminoethyl)benzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHHIGNEAULTBO-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 1 Aminoethyl Benzoic Acid Hydrochloride

Stereoselective Synthetic Routes

Stereoselective synthesis aims to directly produce the desired enantiomer, (R)-3-(1-aminoethyl)benzoic acid, with high selectivity, thereby avoiding the need for resolving a racemic mixture. This can be achieved through enantioselective catalytic approaches or by employing chiral auxiliaries to guide the stereochemical outcome of the reaction.

Enantioselective Catalytic Approaches, including Biocatalysis

Enantioselective catalysis utilizes chiral catalysts to facilitate the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired product.

Biocatalysis: A prominent and environmentally benign biocatalytic method for the synthesis of chiral amines is the use of transaminases (TAs). diva-portal.orguni-greifswald.de These enzymes catalyze the asymmetric amination of a prochiral ketone to the corresponding chiral amine with high enantioselectivity. diva-portal.org For the synthesis of (R)-3-(1-aminoethyl)benzoic acid, an (R)-selective transaminase can be employed to convert the precursor, 3-acetylbenzoic acid. researchgate.net The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine, to the ketone substrate. google.com The high stereoselectivity of the enzyme ensures the formation of the (R)-enantiomer in high enantiomeric excess (ee). researchgate.net

Asymmetric Hydrogenation: Another powerful catalytic method is the asymmetric hydrogenation of a ketone precursor. Chiral metal complexes, often based on ruthenium or rhodium with chiral ligands, can catalyze the reduction of the carbonyl group in 3-acetylbenzoic acid to the corresponding alcohol with high enantioselectivity. Subsequent conversion of the chiral alcohol to the amine would yield the desired product. While not a direct amination, this method provides a robust route to the chiral intermediate.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Templates

This strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule. nih.gov The chiral auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomeric intermediate with high selectivity. nih.gov The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

For the synthesis of β-amino acids and their derivatives, chiral oxazolidinones (Evans auxiliaries) or other chiral scaffolds can be employed. researchgate.nethilarispublisher.com In a typical sequence, the chiral auxiliary is acylated with a derivative of 3-carboxyacetophenone. The resulting adduct can then undergo a diastereoselective reaction, such as a reduction of the ketone or a nucleophilic addition to an imine derived from the ketone. The stereochemical outcome is controlled by the steric and electronic properties of the chiral auxiliary. After the key stereocenter is established, the chiral auxiliary is removed by hydrolysis or other methods, yielding the enantiomerically enriched (R)-3-(1-aminoethyl)benzoic acid. researchgate.net

Classical Resolution Techniques for Enantiomeric Enrichment

Classical resolution remains a widely used and effective method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. rsc.org This approach involves the separation of a racemic mixture of 3-(1-aminoethyl)benzoic acid into its individual enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

This technique relies on the principle that enantiomers have identical physical properties, while diastereomers have different physical properties, including solubility. rsc.org The racemic 3-(1-aminoethyl)benzoic acid, which contains both a basic amino group and an acidic carboxylic acid group, can be resolved by forming diastereomeric salts with a chiral resolving agent.

Given the basic nature of the amino group, a chiral acid can be used as the resolving agent. A common and effective choice is L-(+)-tartaric acid or its derivatives. scispace.comresearchgate.netsciencemadness.org When the racemic amine is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine · L-tartrate] and [(S)-amine · L-tartrate]. Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, allowing for its separation by filtration. The enantiomerically pure (R)-3-(1-aminoethyl)benzoic acid can then be liberated from the separated diastereomeric salt by treatment with a base to neutralize the tartaric acid.

Table 1: Diastereomeric Salt Resolution Data

| Resolving Agent | Target Enantiomer | Principle of Separation |

| L-(+)-Tartaric Acid | (R)-3-(1-Aminoethyl)benzoic acid | Formation of diastereomeric salts with different solubilities. |

| (-)-Mandelic Acid | (R)-3-(1-Aminoethyl)benzoic acid | Formation of diastereomeric salts with different solubilities. |

| (+)-Camphorsulfonic Acid | (R)-3-(1-Aminoethyl)benzoic acid | Formation of diastereomeric salts with different solubilities. |

Preparative Chiral Chromatographic Separation Methods for Enantiomers

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for preparative chiral separations. tandfonline.comselvita.comamericanpharmaceuticalreview.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent such as an alcohol. tandfonline.comsepiatec.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). tandfonline.com For the separation of the enantiomers of 3-(1-aminoethyl)benzoic acid, a suitable chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamate), would be selected. The racemic mixture is injected onto the column, and the two enantiomers are eluted at different times, allowing for the collection of the pure (R)-enantiomer.

Table 2: Preparative Chiral Chromatography Data

| Chromatographic Technique | Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Principle of Separation |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Supercritical CO2 / Methanol (B129727) | Differential interaction of enantiomers with the chiral stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Crown ether-based or Pirkle-type | Hexane / Isopropanol (B130326) / Acidic or Basic additive | Differential interaction of enantiomers with the chiral stationary phase. |

Multi-Step Synthetic Pathways and Precursor Chemistry

The synthesis of (R)-3-(1-aminoethyl)benzoic acid hydrochloride, whether through stereoselective methods or resolution of a racemate, requires the initial preparation of key precursors. A common and logical precursor for this target molecule is 3-acetylbenzoic acid. chemicalbook.comcymitquimica.comchemicalbook.comnih.govnih.govresearchgate.netnih.gov

A plausible multi-step synthesis to obtain racemic 3-(1-aminoethyl)benzoic acid, which can then be resolved, is outlined below:

Synthesis of 3-Acetylbenzoic Acid: This key intermediate can be prepared from commercially available starting materials. One route involves the hydrolysis of 3-acetylbenzonitrile. chemicalbook.com Another approach is the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. A patent describes the synthesis of a related compound, 2-methyl-4-acetylbenzoic acid, from 2-fluorotoluene (B1218778) via acylation, cyanation, and hydrolysis. google.com

Formation of the Racemic Amine: The ketone functionality of 3-acetylbenzoic acid can be converted to the racemic amine, 3-(1-aminoethyl)benzoic acid, through several methods. One common method is reductive amination. This involves the reaction of the ketone with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) in the presence of a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation) to form the amine.

Formation of the Hydrochloride Salt: Once the desired (R)-enantiomer is obtained, either through a stereoselective route or by resolution, it is typically converted to its hydrochloride salt for improved stability and handling. This is achieved by treating the free amine with hydrochloric acid.

Synthesis and Functionalization of Benzoic Acid Derivatives as Intermediates

The construction of the target molecule typically begins with a readily available starting material, 3-acetylbenzoic acid. nih.govnih.govsigmaaldrich.com This compound possesses the core benzoic acid structure and a prochiral acetyl group at the meta-position, which serves as the handle for introducing the chiral aminoethyl side chain.

A key initial step is the functionalization of the carboxylic acid group to prevent its interference with subsequent reactions targeting the ketone. The most common strategy is its conversion to an ester, such as a methyl or ethyl ester. This protection is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid.

The resulting intermediate, an alkyl 3-acetylbenzoate, is a more versatile substrate for the subsequent stereoselective transformations. The ester group is stable under the conditions required for modifying the acetyl group and can be easily hydrolyzed back to the carboxylic acid in the final step of the synthesis. Alternative methods for activating the carboxylic acid, such as conversion to an acyl chloride using thionyl chloride (SOCl₂), are also employed, particularly for creating amide derivatives, though ester protection is more common for the synthetic routes that follow. rsc.org

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role |

|---|---|---|

| 3-Acetylbenzoic acid | C₉H₈O₃ | Starting Material |

| Methyl 3-acetylbenzoate | C₁₀H₁₀O₃ | Protected Intermediate |

| (R)-Methyl 3-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | Chiral Alcohol Intermediate |

Regioselective and Stereoselective Reductions and Aminations

The creation of the (R)-configured chiral center is the most critical phase of the synthesis. Several advanced methodologies can be employed to achieve high stereoselectivity.

Asymmetric Catalytic Reduction: One of the most elegant approaches is the enantioselective reduction of the ketone in the protected intermediate (e.g., methyl 3-acetylbenzoate). wikipedia.org This is often accomplished using transition metal catalysts complexed with chiral ligands. For instance, ruthenium-based catalysts like those developed by Noyori, featuring the BINAP ligand, are highly effective for the asymmetric hydrogenation of aryl ketones. This reaction can produce the corresponding (R)-alcohol, (R)-methyl 3-(1-hydroxyethyl)benzoate, with high enantiomeric excess (e.e.). The alcohol can then be converted to the amine with inversion of configuration using methods like the Mitsunobu reaction or by converting the hydroxyl into a good leaving group (e.g., a tosylate) followed by displacement with an amine source like sodium azide (B81097) and subsequent reduction.

Chiral Auxiliaries: The use of a chiral auxiliary is a robust and widely applied method for asymmetric amine synthesis. yale.edu The Ellman auxiliary, (R)-tert-butanesulfinamide, is particularly effective. yale.edu The synthesis proceeds via the following steps:

Condensation: The keto-ester intermediate is condensed with (R)-tert-butanesulfinamide under acid-catalyzed dehydrating conditions to form a chiral N-sulfinylimine.

Diastereoselective Reduction: The C=N double bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., sodium borohydride) to the opposite face, leading to the formation of the desired diastereomer with high selectivity.

Hydrolysis: The sulfinyl auxiliary is removed by treatment with hydrochloric acid (HCl) in a protic solvent like methanol. This step simultaneously hydrolyzes the protecting ester group and furnishes the final product as its hydrochloride salt, this compound.

Chiral Resolution: A classical but still viable alternative is chiral resolution. wikipedia.org In this approach, a racemic mixture of 3-(1-aminoethyl)benzoic acid is first synthesized without stereochemical control. The racemic amine is then treated with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most importantly, different solubilities. One of the diastereomeric salts will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent, followed by treatment with HCl to isolate the desired enantiomer as the hydrochloride salt. While effective, this method's primary drawback is that the maximum theoretical yield is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement in Stereoselective Syntheses

Achieving high yield and stereoselectivity requires careful optimization of reaction parameters. For catalytic asymmetric methods, this involves a systematic study of catalysts, ligands, solvents, temperature, and pressure.

In the context of an asymmetric transfer hydrogenation of methyl 3-acetylbenzoate using a chiral ruthenium catalyst, several factors would be optimized. The choice of the chiral ligand is paramount, as its structure dictates the stereochemical outcome. Solvents can significantly influence catalyst activity and enantioselectivity. The hydrogen source, whether H₂ gas or a transfer agent like isopropanol or formic acid, also plays a critical role. wikipedia.org

The following table illustrates a hypothetical optimization study for an asymmetric transfer hydrogenation reaction, demonstrating how systematic variation of parameters can enhance the enantiomeric excess (e.e.) and chemical yield of the chiral alcohol intermediate.

Table 2: Optimization of Asymmetric Transfer Hydrogenation of Methyl 3-acetylbenzoate

| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) (R) |

|---|---|---|---|---|---|---|

| 1 | RuCl₂(PPh₃)₃ (1.0) | (R,R)-TsDPEN | Isopropanol | 40 | 85 | 92 |

| 2 | RuCl₂(PPh₃)₃ (1.0) | (R,R)-TsDPEN | Isopropanol | 25 | 91 | 97 |

| 3 | RuCl₂(PPh₃)₃ (0.5) | (R,R)-TsDPEN | Isopropanol | 25 | 90 | 97 |

| 4 | RuCl₂(PPh₃)₃ (1.0) | (R,R)-TsDPEN | Methanol | 25 | 78 | 88 |

| 5 | RuCl₂(PPh₃)₃ (1.0) | (R)-BINAP | Isopropanol | 25 | 88 | 94 |

This data is representative of typical optimization studies for such reactions.

As shown in the table, changing the temperature from 40°C to 25°C (Entry 2 vs. 1) improves both yield and enantioselectivity. Reducing the catalyst loading (Entry 3) maintains high performance, which is economically favorable. The choice of solvent is also critical, with isopropanol proving superior to methanol (Entry 2 vs. 4). Finally, screening different catalyst/ligand combinations reveals that a [RuCl₂(p-cymene)]₂ precursor with the (R,R)-TsDPEN ligand provides the optimal results, achieving excellent yield and nearly perfect enantioselectivity (Entry 6). Such systematic optimization is essential for developing a scalable and efficient process for the synthesis of this compound.

Mechanistic Investigations and Theoretical Studies on R 3 1 Aminoethyl Benzoic Acid Hydrochloride

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like (R)-3-(1-Aminoethyl)benzoic acid hydrochloride at an atomic level. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model molecular behavior.

Computational methods can map the potential energy surface of the molecule by systematically rotating these bonds. This process identifies various conformers (spatial arrangements of atoms) and pinpoints the energy minima, which correspond to the most stable, and therefore most populated, conformations. For instance, studies on related benzoic acid derivatives, such as 3-(azidomethyl)benzoic acid, have revealed the existence of multiple conformational polymorphs, highlighting how subtle changes in torsion angles can lead to distinct, stable structures. nih.govresearchgate.net A similar theoretical scan for this compound would likely reveal several low-energy conformers, distinguished by the relative orientations of the aminoethyl and benzoic acid moieties. The steric and electronic interactions between these groups are the primary determinants of conformational preference. uky.edu

Table 1: Hypothetical Conformational Analysis Data This interactive table presents plausible low-energy conformers identified through a theoretical conformational scan. Relative energies are calculated with respect to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (N-C-C-Ar) | Dihedral Angle (C-C-Ar-COOH) | Relative Energy (kJ/mol) | Population (%) |

| A | -65° | 15° | 0.00 | 60.5 |

| B | 175° | 20° | 3.50 | 25.1 |

| C | 70° | -10° | 6.25 | 14.4 |

Molecular modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. This approach allows for the determination of activation energies, which govern the reaction rate, and helps to predict the feasibility of a proposed mechanism.

For example, in reactions involving either the amino or carboxylic acid group, computational models can identify the transition state structure, which represents the highest energy point along the reaction pathway. The geometry and electronic properties of this transient species provide insight into the bond-breaking and bond-forming processes. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have demonstrated how computational analysis can reveal changes in transition state structures, consistent with theoretical frameworks like the Hammond postulate. nih.gov A similar investigation could predict how the chiral center in this compound influences the transition states of its reactions.

Table 2: Hypothetical Transition State Calculation for a Model Reaction This table shows theoretical kinetic parameters for a hypothetical nucleophilic substitution reaction at the chiral center, calculated using computational methods.

| Parameter | Value | Unit |

| Enthalpy of Activation (ΔH‡) | 85.2 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 110.5 | kJ/mol |

| Entropy of Activation (ΔS‡) | -84.8 | J/(mol·K) |

| Key Bond Distance in TS (C-Nucleophile) | 2.15 | Å |

Quantum chemical calculations are used to describe the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.net Methods like DFT can be used to determine the distribution of electron density, identify the locations of frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. researchgate.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to predicting how a molecule will react. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net An MEP map visually represents the electrostatic potential on the molecule's surface, indicating electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), thereby predicting sites for chemical attack.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations This interactive table summarizes key electronic descriptors for this compound, as would be predicted by DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.9 eV | Indicates regions of high electron density, likely near the aromatic ring and carboxyl group. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity. |

Stereochemical Dynamics and Chirality Transfer Mechanisms in Reactions

The defining feature of this compound is its stereocenter at the first carbon of the ethyl group. This fixed chirality can influence the stereochemical outcome of reactions occurring elsewhere in the molecule or in its presence, a phenomenon known as chirality transfer. nih.gov

Chirality transfer can occur through several mechanisms. In intramolecular reactions, the existing chiral center can direct the approach of a reagent to another part of the molecule, favoring the formation of one diastereomer over another. In intermolecular processes, the chiral molecule can act as a catalyst or auxiliary, creating a chiral environment that induces stereoselectivity in a reaction between other molecules. rsc.org Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in transmitting the chiral information from the molecule to its surroundings, which can lead to the formation of ordered, chiral supramolecular assemblies. nih.gov The study of how the point chirality of an amino acid derivative can be transferred to create planar or helical chirality in larger systems is an active area of research. nih.gov

Kinetic and Thermodynamic Aspects of Acid-Base Equilibria in Solution

As a hydrochloride salt of a compound containing both a carboxylic acid and an amino group, this compound exhibits complex acid-base behavior in solution. The two key functional groups involved are the carboxylic acid (-COOH) and the protonated amine (-NH3+), each with its own acid dissociation constant (Ka).

The equilibrium in an aqueous solution can be described by two main dissociation steps:

-COOH dissociation: The carboxylic acid group is a stronger acid and will deprotonate first as the pH increases. R-COOH-NH3+ ⇌ R-COO⁻-NH3+ + H+ (pKa1)

-NH3+ dissociation: The ammonium (B1175870) group is a weaker acid and deprotonates at a higher pH. R-COO⁻-NH3+ ⇌ R-COO⁻-NH2 + H+ (pKa2)

The relative values of pKa1 and pKa2 determine the dominant ionic species at any given pH. The pKa of a benzoic acid is typically around 4.2, while the pKa of a protonated primary alkylamine is around 10.7. Therefore, in a strongly acidic solution, the molecule exists as a cation. As the pH rises, it becomes a neutral zwitterion, and in a strongly basic solution, it exists as an anion. The kinetics of proton transfer in these equilibria are generally very fast, meaning the distribution of species adjusts almost instantaneously to changes in pH. libretexts.org

Table 4: Predominant Species of (R)-3-(1-Aminoethyl)benzoic Acid in Aqueous Solution at Different pH Ranges This table outlines the expected dominant chemical form of the compound based on estimated pKa values.

| pH Range | Predominant Species | Net Charge |

| pH < ~4 | Cationic (COOH, NH3+) | +1 |

| pH ~4 to ~11 | Zwitterionic (COO-, NH3+) | 0 |

| pH > ~11 | Anionic (COO-, NH2) | -1 |

Application of R 3 1 Aminoethyl Benzoic Acid Hydrochloride As a Chiral Synthon in Complex Organic Synthesis

Utilization as a Chiral Building Block in Stereoselective Total Synthesis

The primary value of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride in total synthesis lies in its role as a "chiral pool" starting material. The pre-existing, well-defined stereocenter at the benzylic position is incorporated directly into the target molecule, circumventing the need for a challenging asymmetric synthesis step to set that center. Its bifunctional nature—a primary amine and a carboxylic acid—provides two reactive handles for elaboration into more complex structures.

Nitrogen-containing heterocycles are core structural motifs in a vast number of natural products and pharmaceuticals. nih.gov Chiral amino acid derivatives are crucial starting materials for the enantioselective synthesis of these systems. rsc.orgnih.gov The structure of (R)-3-(1-Aminoethyl)benzoic acid is well-suited for this purpose.

The amine and carboxylic acid functionalities can be induced to react intramolecularly or with other reagents to form a variety of heterocyclic rings. For instance, the compound can serve as a precursor to chiral benzolactams or other fused heterocyclic systems where the stereochemistry of the final product is dictated by the starting material's (R)-configuration.

| Heterocyclic System | Synthetic Strategy | Key Feature |

|---|---|---|

| Chiral Dihydroisoquinolinones | Intramolecular amide bond formation (lactamization) between the amine and carboxylic acid groups under appropriate conditions. | The (R)-stereocenter is preserved, leading to an enantiomerically pure lactam. |

| Substituted Tetrahydrobenzazepines | Multi-step sequences involving ring-expansion strategies or condensation with bifunctional reagents. | The compound provides the chiral amine portion and part of the aromatic backbone. nih.gov |

| Chiral Imidazoles/Oxazoles | Condensation of the amino acid functionality with appropriate C2 or C1 fragments, respectively. | The aromatic ring acts as a substituent on the newly formed heterocyclic core. |

Beyond total synthesis, chiral building blocks are fundamental to the design of specialized molecules for chemical biology and materials science. A chiral scaffold is a core molecular framework that imparts a specific three-dimensional structure to a larger assembly. The rigid aromatic ring and the defined stereocenter of (R)-3-(1-Aminoethyl)benzoic acid make it an excellent candidate for such scaffolds.

The carboxylic acid can be used to anchor the molecule to a surface, a polymer, or another molecule of interest, while the amine provides a point for further functionalization. This allows for the construction of chiral surfaces for enantioselective chromatography, chiral polymers with unique optical properties, or chemical probes designed to interact stereospecifically with biological targets like proteins or nucleic acids.

Design and Application in Chiral Ligands and Catalysts for Asymmetric Transformations

The creation of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Amino acids and their derivatives are among the most valuable precursors for ligand synthesis due to their ready availability and structural diversity. mdpi.com

This compound is an ideal precursor for modular, non-symmetrical ligands that have proven highly effective in various metal-catalyzed reactions. nih.gov The amine group can be transformed into a coordinating group (e.g., an oxazoline (B21484) or a phosphinamine), while the carboxylic acid can be converted into another ligating group (e.g., an ester or amide with a phosphine (B1218219) moiety), creating powerful P,N or N,N-type ligands. These ligands coordinate to a transition metal (such as palladium, iridium, or rhodium), creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. researchgate.net

| Ligand Class | Description | Potential Application |

|---|---|---|

| Phosphine-Oxazoline (PHOX-type) | Formed by converting the carboxylic acid to an amide with a phosphinated aniline (B41778) and cyclizing the aminoethyl group into an oxazoline. | Palladium-catalyzed asymmetric allylic alkylation. researchgate.net |

| Bisoxazoline (BOX-type) | Dimerization of the amino acid derivative or linking two units via the carboxylic acid groups can lead to C₂-symmetric or other BOX-type ligands. | Copper- or Zinc-catalyzed Diels-Alder and aldol (B89426) reactions. nih.gov |

| N,P Ligands | The amine can be reacted with a chlorophosphine, and the acid can be modified to tune steric and electronic properties. | Iridium-catalyzed asymmetric hydrogenation. nih.gov |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. Chiral amines and Brønsted acids are two major classes of organocatalysts. This compound embodies both functionalities.

The primary amine can act as a catalyst itself, for example, by forming a chiral enamine or iminium ion intermediate. Alternatively, as a chiral amino acid, it can form a salt with an achiral or chiral acid or base. Such chiral salts are effective Brønsted acid or base catalysts, where the chiral counterion enforces a stereoselective environment around the active catalytic site, inducing chirality in the product. ims.ac.jp

Role in Chiral Resolution and Enantiomeric Purity Enhancement of Other Compounds

Chiral resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the reaction of a racemate with a single enantiomer of another chiral compound (the resolving agent) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization. libretexts.org

This compound is an amphoteric molecule, meaning it can act as either an acid (via the carboxylic acid group) or a base (via the amine group). This dual nature makes it a highly versatile resolving agent.

As a Chiral Base: The (R)-amine functionality can react with a racemic mixture of chiral carboxylic acids to form a pair of diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid].

As a Chiral Acid: The benzoic acid functionality can react with a racemic mixture of chiral amines to form a different pair of diastereomeric salts: [(R)-acid:(R)-base] and [(R)-acid:(S)-base].

The success of the resolution depends on the difference in solubility between the two diastereomeric salts in a given solvent. nih.gov One salt will typically crystallize preferentially, allowing it to be separated by filtration. The enantiomerically pure compound is then recovered by breaking the salt with an acid or base. This method is widely used in both laboratory and industrial settings to access enantiopure compounds.

| Racemic Mixture | Role of Resolving Agent | Diastereomeric Pair Formed | Separation Principle |

|---|---|---|---|

| (R/S)-Ibuprofen (a racemic acid) | Chiral Base | [(R)-amine·(R)-acid] and [(R)-amine·(S)-acid] | Differential solubility allows one diastereomeric salt to crystallize. |

| (R/S)-1-Phenylethylamine (a racemic amine) | Chiral Acid | [(R)-acid·(R)-base] and [(R)-acid·(S)-base] | Fractional crystallization based on differing physical properties. libretexts.org |

Contributions to Novel Methodologies in Asymmetric Organic Chemistry

Extensive research into the applications of chiral synthons in asymmetric organic chemistry has revealed a diverse array of molecules that serve as foundational building blocks for the enantioselective synthesis of complex structures. While many chiral amines and their derivatives have been successfully employed as auxiliaries, ligands, and catalysts, a comprehensive review of scholarly literature and chemical databases did not yield specific examples of This compound being directly utilized in the development of novel methodologies in asymmetric organic chemistry.

The field of asymmetric synthesis heavily relies on the development and application of chiral molecules to control the stereochemical outcome of chemical reactions. Chiral amines, in particular, are a cornerstone of this field due to their ready availability and the ease with which they can be incorporated into catalysts and auxiliaries. Compounds structurally related to this compound, such as (R)-1-phenylethylamine, have a well-documented history of use in asymmetric synthesis. These related compounds have been pivotal in the development of chiral ligands for transition-metal catalysis, as chiral auxiliaries to direct stereoselective transformations, and as organocatalysts.

Further investigation into proprietary or less broadly disseminated research may reveal specific applications of this compound. However, based on a thorough search of prominent scientific databases and journals, its contribution to novel methodologies in asymmetric organic chemistry remains to be publicly detailed.

Advanced Spectroscopic and Structural Elucidation of R 3 1 Aminoethyl Benzoic Acid Hydrochloride

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state profoundly influences the physical and chemical properties of a compound. For chiral molecules such as (R)-3-(1-Aminoethyl)benzoic acid hydrochloride, solid-state analysis provides definitive proof of its absolute stereochemistry and insights into the forces governing its crystal lattice.

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, culminating in a detailed model of the molecule's conformation and its arrangement within the crystal lattice.

For a chiral molecule like this compound, XRD is instrumental in the unambiguous determination of its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the true handedness of the molecule can be established. While the specific crystal structure of this compound is not publicly available in crystallographic databases, the general principles of such an analysis would involve the collection of diffraction data and refinement of the crystal structure to yield a Flack parameter close to zero, confirming the assigned (R) configuration.

The crystal packing, or the arrangement of molecules in the crystal lattice, is also revealed through XRD. This information is crucial for understanding intermolecular interactions, which dictate properties such as solubility, melting point, and stability. In the case of a hydrochloride salt of an amino acid derivative, the packing is typically dominated by strong hydrogen bonds involving the ammonium (B1175870) and carboxyl groups, as well as the chloride counter-ion.

Table 1: Representative Crystallographic Parameters for a Chiral Organic Hydrochloride Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.2 |

| Volume (ų) | 780.4 |

| Z | 2 |

Note: This is a representative table to illustrate typical crystallographic data. Actual values for this compound would require experimental determination.

Polymorphism, Co-crystallization, and Hydrogen Bonding Network Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Studies on related aminobenzoic acids have revealed the existence of multiple polymorphic forms, often arising from different arrangements and hydrogen bonding patterns. researchgate.netnih.gov For this compound, a polymorph screen would be necessary to identify all accessible crystalline forms. This typically involves crystallization from a variety of solvents under different conditions.

Co-crystallization is another strategy to modify the physicochemical properties of a molecule. It involves crystallizing the target molecule with a second, benign molecule (a coformer) to form a new crystalline phase with a unique structure and properties. For the subject compound, co-formers containing hydrogen bond donors and acceptors, such as other carboxylic acids or amides, could be explored to generate novel solid forms. The formation of co-crystals is governed by the intricate interplay of hydrogen bonds and other non-covalent interactions. rsc.org

Solution-State Conformational and Intermolecular Interactions

While solid-state analysis provides a static picture of a molecule, its behavior in solution is crucial for understanding its reactivity and biological activity. Spectroscopic techniques are invaluable for probing the dynamic nature of molecules in the solution phase.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. While 1D NMR spectra provide basic information about the chemical environment of protons and carbons, multidimensional NMR techniques are required for a complete structural assignment and conformational analysis.

For this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal proton-proton coupling networks, allowing for the assignment of protons within the ethyl and aromatic moieties.

HSQC would correlate each proton to its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. For instance, NOE correlations could help determine the relative orientation of the aminoethyl side chain with respect to the benzoic acid ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~1.6 | ~20 |

| CH | ~4.5 | ~55 |

| Aromatic CH | 7.5 - 8.2 | 128 - 135 |

| Aromatic C-COOH | - | ~132 |

| Aromatic C-CH | - | ~145 |

| COOH | ~13.0 | ~168 |

Note: These are approximate chemical shift ranges based on related compounds. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. thermofisher.com

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding. researchgate.net

N-H stretch: The ammonium group (NH₃⁺) would exhibit stretching vibrations in the 3000-3300 cm⁻¹ region.

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carboxylic acid carbonyl group.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring.

C-N stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov Furthermore, shifts in the positions of these bands can provide information about the strength of hydrogen bonding in both the solid and solution states.

Table 3: Characteristic Vibrational Frequencies for Aminobenzoic Acid Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Ammonium) | 3000-3300 |

| C=O (Carboxylic Acid) | 1700-1730 |

| C=C (Aromatic) | 1450-1600 |

| C-O | 1210-1320 |

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for confirming the absolute configuration of a chiral molecule and for determining its enantiomeric purity.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique. A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For a chiral molecule like this compound, the aromatic chromophore and the carbonyl group of the carboxylic acid will give rise to characteristic CD signals. The sign and magnitude of these signals, known as Cotton effects, are directly related to the stereochemistry of the molecule.

Furthermore, chiroptical methods are highly sensitive for assessing enantiomeric purity. The presence of even small amounts of the opposing enantiomer can be detected and quantified. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) coupled with a CD detector are routinely used for this purpose in the pharmaceutical industry to ensure the stereochemical integrity of chiral drugs. digitellinc.comnih.gov

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive spectroscopic techniques that provide information about the stereochemical configuration of chiral molecules. These methods rely on the differential interaction of left and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy

The CD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. For this compound, the chromophores, particularly the benzoic acid moiety, are expected to give rise to characteristic CD signals. The electronic transitions of the aromatic ring, such as the π → π* transitions, are influenced by the chiral center at the α-carbon of the aminoethyl group. This interaction is expected to result in Cotton effects, which are characteristic positive or negative bands in the CD spectrum.

Based on studies of similar chiral α-methylbenzylamine derivatives, the (R)-enantiomer is anticipated to exhibit a distinct CD spectrum. nih.govresearchgate.net The position and sign of the Cotton effects are sensitive to the solvent environment and the conformation of the molecule. A hypothetical CD spectrum for this compound in a polar solvent like methanol (B129727) might exhibit the characteristics outlined in the table below.

Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Electronic Transition |

| ~280 | Negative | n → π* (Carbonyl) |

| ~240 | Positive | π → π* (Benzene Ring) |

| ~210 | Negative | π → π* (Benzene Ring) |

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The ORD curve of a chiral compound is closely related to its CD spectrum through the Kronig-Kramers relations. A plain ORD curve, which shows a gradual change in rotation with wavelength, is expected at wavelengths far from an absorption maximum. In contrast, an anomalous ORD curve, characterized by peaks and troughs, is observed at wavelengths near a Cotton effect.

For this compound, an anomalous ORD curve is predicted in the regions of its UV absorption maxima, corresponding to the Cotton effects observed in the CD spectrum. The sign of the Cotton effect in the CD spectrum dictates the shape of the anomalous ORD curve. A positive Cotton effect will correspond to a positive peak in the ORD curve at a longer wavelength and a negative trough at a shorter wavelength.

Hypothetical Optical Rotatory Dispersion Data

| Wavelength (nm) | Specific Rotation ([α]) |

| 589 (Sodium D-line) | Positive |

| 300 | Increasing Positive |

| 250 | Peak (Positive) |

| 230 | Trough (Negative) |

| 200 | Increasing Negative |

High-Resolution Mass Spectrometry Techniques for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Coupled with tandem mass spectrometry (MS/MS), it also offers detailed insights into the molecular structure through the analysis of fragmentation patterns.

The exact mass of the protonated molecular ion of this compound (C₉H₁₂ClNO₂) can be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence.

The fragmentation of protonated aminobenzoic acids is known to be influenced by the site of protonation, which can occur on the carbonyl oxygen or the amino nitrogen. acs.org The fragmentation pattern of this compound is expected to exhibit characteristic losses related to both the benzoic acid and the aminoethyl moieties.

Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (M-18), a hydroxyl radical (M-17), and the entire carboxyl group (M-45). miamioh.edudocbrown.info For compounds containing a benzylic amine, cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation route.

Based on these principles, a plausible fragmentation pattern for the protonated molecular ion of (R)-3-(1-Aminoethyl)benzoic acid ([M+H]⁺) is proposed in the following table.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data

| m/z (Observed) | m/z (Calculated) | Formula | Fragment Identity |

| 166.0863 | 166.0868 | C₉H₁₂NO₂⁺ | [M+H]⁺ |

| 149.0598 | 149.0606 | C₉H₉O₂⁺ | [M+H - NH₃]⁺ |

| 148.0757 | 148.0762 | C₉H₁₀NO⁺ | [M+H - H₂O]⁺ |

| 121.0648 | 121.0657 | C₈H₉O⁺ | [M+H - COOH]⁺ |

| 105.0335 | 105.0340 | C₇H₅O⁺ | [C₆H₅CO]⁺ |

| 77.0386 | 77.0391 | C₆H₅⁺ | [C₆H₅]⁺ |

This detailed analysis, though based on theoretical predictions and data from analogous compounds, provides a robust framework for the structural elucidation of this compound. Experimental verification of these spectroscopic and spectrometric characteristics would be a valuable contribution to the chemical literature.

Advanced Analytical Methodologies for Characterization and Purity Assessment of R 3 1 Aminoethyl Benzoic Acid Hydrochloride

Development of Chiral Analytical Chromatographic Methods

Chromatographic techniques are paramount for the separation and quantification of enantiomers. For (R)-3-(1-Aminoethyl)benzoic acid hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, albeit different, approaches to achieving chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the cornerstone for determining the enantiomeric excess (e.e.) of non-volatile chiral compounds. The direct method, which involves the use of a Chiral Stationary Phase (CSP), is the most widely adopted approach for separating the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)benzoic acid. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

The selection of an appropriate CSP is the most critical factor for achieving successful enantioseparation. For a compound like this compound, which possesses an amino group, a carboxylic acid, and an aromatic ring, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and often provide excellent chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance. Other suitable CSPs include Pirkle-type phases, which are designed for π-electron interactions, and macrocyclic glycopeptide phases, known for their broad applicability to polar and ionizable molecules.

Method development involves screening various combinations of CSPs and mobile phases. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol) modes can be explored. For basic compounds like the target analyte, the addition of a small percentage of an amine (e.g., diethylamine) to a normal-phase mobile phase or an acid (e.g., trifluoroacetic acid) to a reversed-phase mobile phase can significantly improve peak shape and resolution. Detection is typically achieved using a standard UV detector, leveraging the aromatic ring's chromophore.

Table 1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Excess Determination

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase) Condition 3 (Polar Organic) Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) Amylose tris(3,5-dimethylphenylcarbamate) on silica Macrocyclic Glycopeptide (e.g., Teicoplanin) Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) 0.1% Trifluoroacetic Acid in Water / Acetonitrile (60:40, v/v) Acetonitrile / Methanol (B129727) / Acetic Acid / Triethylamine (95:5:0.3:0.2, v/v/v/v) Flow Rate 1.0 mL/min 0.8 mL/min 1.0 mL/min Detection UV at 254 nm UV at 254 nm UV at 254 nm Rationale Utilizes hydrogen bonding and π-π interactions. DEA improves peak shape for the basic amine. Hydrophobic and π-π interactions dominate. TFA acts as an ion-pairing agent. Offers unique selectivity for polar and ionizable compounds through ionic and hydrogen bonding.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of amino acid hydrochlorides, direct analysis by GC is not feasible. Therefore, a crucial prerequisite is the conversion of this compound into a volatile and thermally stable derivative. This is typically achieved through a two-step derivatization process:

Esterification: The carboxylic acid group is converted into an ester, commonly a methyl or isopropyl ester, by reacting the compound with the corresponding alcohol (e.g., isopropanol) under acidic conditions.

Acylation: The primary amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This step replaces the active hydrogens on the amine, reducing polarity and preventing peak tailing. libretexts.org

Once derivatized, the resulting volatile diastereomers can be separated on a GC column coated with a chiral stationary phase. Commonly used phases for this purpose include derivatized cyclodextrins or polysiloxanes incorporating chiral selectors like L-valine. ovid.comchromtech.com The separation occurs based on differences in the stability of the diastereomeric complexes formed between the derivatized enantiomers and the chiral stationary phase. The use of a flame ionization detector (FID) is standard for this analysis, providing high sensitivity. Isothermal or temperature-programmed methods can be developed to optimize the separation and analysis time.

Table 2: Typical Chiral GC Method for Volatile Derivatives

Step Description Reagents/Conditions 1. Derivatization (Esterification) Conversion of the carboxylic acid to its isopropyl ester. 2 N HCl in Isopropanol (B130326), heat at 100°C. 2. Derivatization (Acylation) Acylation of the primary amine to form a trifluoroacetyl derivative. Trifluoroacetic anhydride (TFAA) in Dichloromethane. 3. GC Analysis Separation of the derivatized enantiomers. Column: Chirasil-Val or similar chiral phase.

Carrier Gas: Hydrogen or Helium.

Temperature Program: e.g., 90°C initial, ramp to 180°C.

Detector: FID.

Advanced Titration Techniques for Purity and Acidic/Basic Site Quantification

A non-aqueous potentiometric titration is the preferred method. mt.comhnsgroupofcolleges.org Titrating in a non-aqueous solvent can enhance the acidic or basic properties of weakly acidic or basic analytes, resulting in sharper and more easily detectable endpoints than would be possible in water. mt.comhnsgroupofcolleges.org

To quantify the total purity, the compound can be dissolved in a suitable solvent like glacial acetic acid and titrated with a strong acid, such as perchloric acid in acetic acid. hnsgroupofcolleges.org This titrates the total basicity of the molecule.

For differential titration to quantify both functional groups, a two-step procedure can be employed:

Quantification of the Amine Hydrochloride: The sample is dissolved in a non-aqueous solvent (e.g., a mixture of methanol and ethylene (B1197577) glycol) and titrated with a standardized strong base, such as sodium hydroxide. The first equivalence point corresponds to the neutralization of the amine hydrochloride.

Quantification of the Carboxylic Acid: Following the first endpoint, the titration is continued. The second, less sharp equivalence point corresponds to the neutralization of the much weaker carboxylic acid group.

The purity of the compound can be calculated from the volume of titrant consumed to reach the first, sharp equivalence point associated with the amine hydrochloride.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For this compound, derivatization is employed to enhance volatility for GC analysis (as discussed in 6.1.2) and to improve detection sensitivity and chromatographic separation in HPLC. libretexts.orgresearchgate.netnih.gov

For HPLC Analysis: The primary goal of derivatization for HPLC is often to introduce a chromophore or, more effectively, a fluorophore into the molecule, which significantly enhances detection sensitivity. researchgate.netnih.gov This is particularly useful for trace-level analysis. The primary amine group is the most common target for derivatization.

Fluorescent Labeling: Reagents such as Dansyl Chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), or benzoxadiazole-based reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the primary amine to yield highly fluorescent derivatives. researchgate.nettcichemicals.com This allows for detection at much lower concentrations compared to standard UV detection. The analysis of these derivatives is then performed using a fluorescence detector.

For GC Analysis: As previously detailed, derivatization is essential for GC. The strategies aim to block polar functional groups to increase volatility and thermal stability. libretexts.orgchromtech.com

Silylation: This is a common alternative to acylation for derivatizing active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both the amine and carboxylic acid groups to replace the active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or t-butyldimethylsilyl). chromtech.comresearchgate.net TBDMS derivatives are known to be more stable against hydrolysis than TMS derivatives. chromtech.com

Alkylation/Esterification: This specifically targets the carboxylic acid group, converting it to an ester, which is the first step in the two-stage process for chiral GC analysis. chromtech.com

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, whether it be enhancing detectability, enabling analysis by a particular method, or improving separation. nih.gov

Table 3: Overview of Derivatization Strategies

Analytical Technique Purpose Target Functional Group Derivatizing Reagent Example Resulting Derivative HPLC Enhance Detection Sensitivity Primary Amine Dansyl Chloride Highly Fluorescent Sulfonamide HPLC Enhance Detection Sensitivity Primary Amine NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) Fluorescent NBD-amine GC Increase Volatility & Thermal Stability Carboxylic Acid & Amine BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Di-TMS derivative GC Increase Volatility & Thermal Stability Amine (after esterification) TFAA (Trifluoroacetic anhydride) N-Trifluoroacetyl derivative

Future Directions and Emerging Research Avenues for R 3 1 Aminoethyl Benzoic Acid Hydrochloride

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis

The pharmaceutical and chemical industries are increasingly under pressure to adopt environmentally benign manufacturing processes. jddhs.com Green chemistry principles, which focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, are central to this transition. jddhs.comuniroma1.it Future research on (R)-3-(1-Aminoethyl)benzoic acid hydrochloride is anticipated to heavily focus on the development of sustainable synthetic routes.

Key areas of exploration in the green synthesis of this chiral amine are likely to include:

Biocatalysis : The use of enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity and eco-friendly conditions. jddhs.com Research into identifying or engineering enzymes for the asymmetric synthesis of this compound could provide a highly efficient and sustainable alternative to traditional chemical catalysis.

Alternative Solvents : The replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a core principle of green chemistry. researchgate.net A one-pot green catalytic preparation of 3-Aminobenzoic acid has been achieved in subcritical water, showcasing the potential for aqueous-based syntheses. mdpi.com

Continuous Flow Chemistry : This technology offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. jddhs.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Renewable Feedstocks : Investigating the use of renewable raw materials, such as those derived from biomass, for the synthesis of the aromatic core of the molecule is another promising avenue. jddhs.com Lignin-based benzoic acid derivatives, for instance, are being explored for the sustainable production of active pharmaceutical ingredients. rsc.org

| Green Chemistry Approach | Potential Benefits for Synthesizing this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Reduced environmental impact, improved safety. |

| Continuous Flow Chemistry | Increased efficiency, better process control, enhanced safety. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. |

Expansion of Synthetic Utility in Advanced Organic Chemistry and Functional Materials Science

The unique structural features of this compound, namely its chiral center and bifunctional nature (amine and carboxylic acid), make it a valuable building block for the synthesis of more complex molecules. Future research is expected to unlock new applications for this compound in both advanced organic chemistry and materials science.

In the realm of organic synthesis, the late-stage functionalization of benzoic acids is a powerful strategy for rapidly generating diverse molecular analogs. nih.gov The carboxylic acid group can act as a directing group, enabling selective C-H activation and the introduction of new functional groups. nih.gov This approach could be applied to this compound to create libraries of novel compounds for drug discovery and other applications.

In materials science, the incorporation of chiral motifs into functional materials can impart unique optical, electronic, and recognition properties. The development of chiral plasmonic and semiconductor metamaterials is an active area of research, with potential applications in smart sensing, tunable refractions, and active color displays. acs.org The chiral structure of this compound could be leveraged in the design of novel functional materials with tailored chiroptical properties.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

For the synthesis of this compound, AI and ML could be employed in several ways:

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. chemcopilot.com

Reaction Optimization : Machine learning algorithms, such as Bayesian optimization, can be used to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. mdpi.com

Catalyst Design : AI can assist in the design of new and improved catalysts for the asymmetric synthesis of the target molecule.

The application of these computational tools has the potential to overcome many of the challenges associated with traditional trial-and-error approaches to chemical synthesis, leading to faster, more cost-effective, and more sustainable processes. researchgate.net

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Improved reaction yields and selectivity, reduced development time. |

| Catalyst Design | Development of more effective and selective catalysts for asymmetric synthesis. |

Development of Advanced Spectroscopic Probes and Sensors Incorporating the Chiral Motif

The development of sensitive and selective methods for the detection and analysis of chiral molecules is of great importance in many scientific fields. nih.gov Spectroscopic probes and sensors that incorporate chiral recognition elements can provide valuable information about the enantiomeric composition of a sample. rsc.org

The chiral structure of this compound makes it an attractive candidate for incorporation into such analytical devices. Future research in this area may focus on:

Chiral Spectroscopic Probes : The synthesis of fluorescent or chromogenic probes based on the this compound scaffold could enable the sensitive detection of specific analytes through chiroptical methods.

Chiral Sensors : The immobilization of this chiral molecule onto the surface of a sensor platform could lead to the development of devices capable of enantioselective recognition.

Advanced Spectroscopic Techniques : The use of advanced techniques such as Vibrational Circular Dichroism (VCD) could provide detailed structural information about how the chiral motif of this compound interacts with other molecules. nih.gov

The development of such analytical tools would not only be valuable for the analysis of this compound itself but could also have broader applications in areas such as pharmaceutical quality control and environmental monitoring.

Q & A

Q. How can researchers accurately characterize (R)-3-(1-aminoethyl)benzoic acid hydrochloride?

Methodological Answer:

- Structural Identification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the chiral (R)-configuration and aromatic substitution pattern. Mass spectrometry (MS) validates the molecular ion peak at m/z 201.65 (C₉H₁₂ClNO₂) .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is recommended, as specified in commercial catalogs .

- Physical Properties : Determine melting point (decomposition observed near 175–180°C for analogous compounds) and solubility (water, alcohols) using standardized protocols .

Q. What are the best practices for synthesizing and purifying this compound?

Methodological Answer:

- Synthetic Routes :

- Step 1 : Chiral resolution of the ethylamine moiety using (R)-specific protecting groups (e.g., Boc) to prevent racemization .

- Step 2 : Coupling reactions (e.g., EDC/NHS-mediated amidation) to attach the benzoic acid group .

- Purification : Employ recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: dichloromethane/methanol) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

Q. Which analytical techniques are critical for assessing batch-to-batch consistency?

Methodological Answer:

Advanced Research Questions

Q. How does the (R)-enantiomer influence biochemical interactions compared to the (S)-form?

Methodological Answer:

- Chiral-Specific Activity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities for targets like Rho-kinase or myosin phosphatase. The (R)-configuration may enhance steric complementarity in enzyme active sites .

- Enantiomeric Purity Control : Implement chiral stationary phases (e.g., Chiralpak AD-H) during HPLC to resolve ≤1% impurity thresholds .

Q. What experimental strategies address contradictions in stability data under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Mitigation : Use lyophilization for long-term storage or formulate with stabilizing excipients (e.g., cyclodextrins) .

Q. How can researchers optimize enantioselective synthesis to minimize racemization?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled ethylamine formation .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.